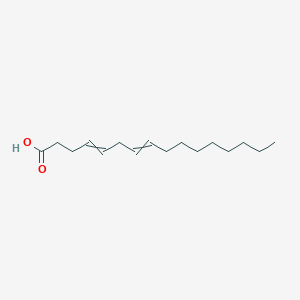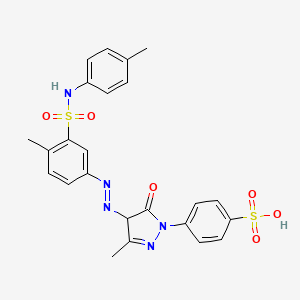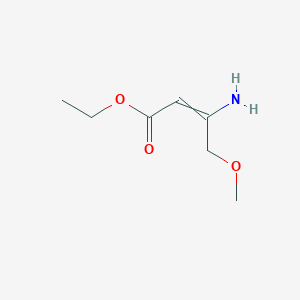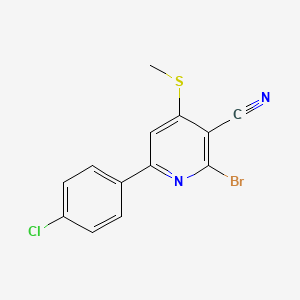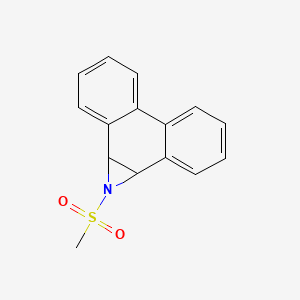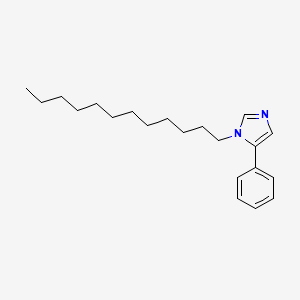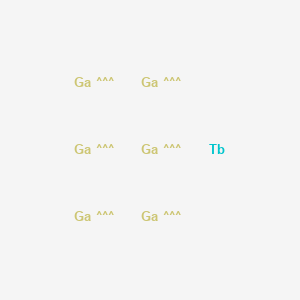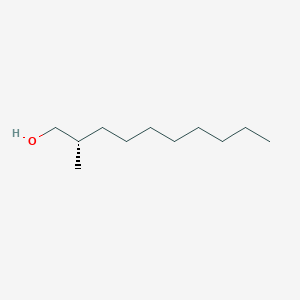
(2S)-2-Methyldecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decane chain, with a methyl group (-CH3) substituent on the same carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2S) configuration indicates the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyldecan-1-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of 2-methyl-2-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another approach is the Grignard reaction, where 2-methyl-1-decanone reacts with a Grignard reagent like methylmagnesium bromide (CH3MgBr) followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. Catalytic hydrogenation is also employed, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products:
Oxidation: 2-methyl-2-decanone, 2-methyl-decanoic acid.
Reduction: Decane.
Substitution: 2-methyl-1-decanol derivatives with various substituents.
科学研究应用
(2S)-2-Methyldecan-1-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.
作用机制
The mechanism of action of (2S)-2-Methyldecan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function.
Pathways: It can modulate enzymatic activities and interact with cell membranes, affecting cellular processes such as signal transduction and metabolism.
相似化合物的比较
(2R)-2-Methyldecan-1-OL: The enantiomer of (2S)-2-Methyldecan-1-OL with a different spatial arrangement.
2-Decanol: A similar compound without the methyl substituent.
2-Methyl-1-decanol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness:
Chirality: The (2S) configuration imparts unique stereochemical properties, making it valuable in enantioselective synthesis.
Functional Group Position: The specific placement of the hydroxyl and methyl groups influences its reactivity and interactions with other molecules.
属性
CAS 编号 |
79847-79-3 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC 名称 |
(2S)-2-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
InChI 键 |
JZEUFFFBEMAJHS-NSHDSACASA-N |
手性 SMILES |
CCCCCCCC[C@H](C)CO |
规范 SMILES |
CCCCCCCCC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
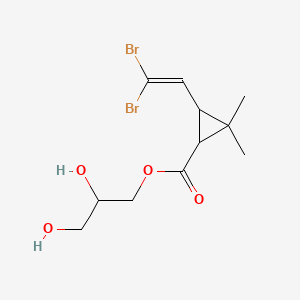
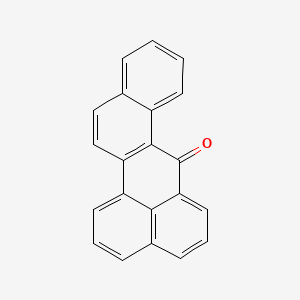
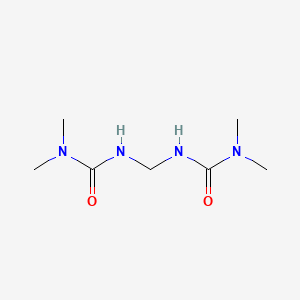
![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)
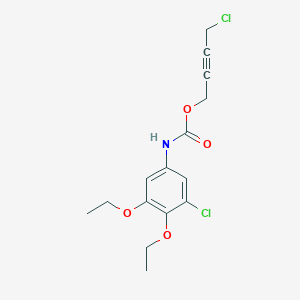
![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
